molecular formula C11H10N2O2 B13937702 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-

Cat. No.: B13937702
M. Wt: 202.21 g/mol
InChI Key: VZEBBMQRRUUOAV-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)- is a nitrogen-containing heterocyclic compound with a fused pyrrolopyridine scaffold. The allyl (2-propen-1-yl) substitution at the N1 position distinguishes it from other derivatives in this class. This compound is structurally related to 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 156270-06-3), which lacks the allyl group and is a precursor for various functionalized derivatives . The allyl substituent enhances its reactivity in synthetic applications, particularly in cross-coupling reactions or as a building block for pharmaceuticals. Safety data indicate that its parent compound (1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid) is classified under hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Properties

IUPAC Name

1-prop-2-enylpyrrolo[2,3-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-2-6-13-7-9(11(14)15)8-4-3-5-12-10(8)13/h2-5,7H,1,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEBBMQRRUUOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C(C2=C1N=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Reaction Approach

A prominent method for synthesizing pyrrolo[2,3-b]pyridine derivatives involves a cyclocondensation reaction between substituted 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives and active methylene compounds under acidic conditions.

  • Starting Materials: 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives (3a-c)
  • Reagents: Active methylene compounds such as acetylacetone, ethyl cyanoacetate, and malononitrile
  • Conditions: Reflux in acetic acid with catalytic hydrochloric acid for approximately 4 hours
  • Workup: Purification by silica gel column chromatography
  • Outcome: Formation of substituted 1H-pyrrolo[2,3-b]pyridines (4a-c, 5a-c, 6a-c)

This method yields the core pyrrolo[2,3-b]pyridine scaffold efficiently and is supported by spectroscopic characterization (IR, MS, ^1H and ^13C NMR) and elemental analysis confirming the structure.

Palladium-Catalyzed Cross-Coupling Reactions

Another sophisticated approach utilizes palladium-catalyzed Suzuki-Miyaura cross-coupling to functionalize the pyrrolo[2,3-b]pyridine core, particularly for introducing aryl groups at specific positions, which can be further modified to carboxylic acid derivatives.

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
  • Substrates: 5-bromo-1H-pyrrolo[2,3-b]pyridine and phenylboronic acid or other arylboronic acids
  • Base: Potassium carbonate
  • Solvent System: 2.5:1 mixture of dioxane and water
  • Conditions: Nitrogen atmosphere, heated at 80 °C
  • Post-reaction Processing: Acidification with 6N HCl, extraction with ethyl acetate, drying, and concentration
  • Ion Exchange: Treatment with DOWEX ion exchange resin to purify
  • Further Modification: Hydrolysis under basic conditions (NaOH in methanol) followed by acidification to yield carboxylic acid derivatives

This method allows the introduction of functional groups such as carboxylic acids at the 3-position of the pyrrolo[2,3-b]pyridine ring, including the 1-(2-propen-1-yl) substituent, through subsequent alkylation or acylation steps.

Design and Synthesis of Functionalized Derivatives

In efforts to optimize biological activity, derivatives of 1H-pyrrolo[2,3-b]pyridine with various linkers (methylene, sulfur, sulfoxide, cyclopropyl) have been synthesized. These syntheses typically start from the core heterocycle and involve:

  • Functional group interconversions
  • Alkylation with allylic or propenyl groups
  • Use of selective catalysts for regioselective substitution

These derivatives have been evaluated for kinase inhibition, indicating the importance of precise synthetic control for biological activity.

Comparative Table of Preparation Methods

Methodology Starting Materials Key Reagents/Conditions Advantages Limitations
Cyclocondensation 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile Acetic acid, catalytic HCl, active methylene compounds Straightforward, good yields, well-characterized Limited to certain substitutions
Palladium-Catalyzed Cross-Coupling 5-bromo-1H-pyrrolo[2,3-b]pyridine Pd catalyst, phenylboronic acid, K2CO3, dioxane/water, N2 atmosphere Enables diverse substitutions, scalable Requires expensive catalysts, inert atmosphere
Functionalized Derivative Synthesis Core pyrrolo[2,3-b]pyridine scaffold Alkylating agents, selective catalysts Tailored biological activity, structural diversity Multi-step, complex purification

Research Findings and Notes

  • The cyclocondensation approach is effective for constructing the pyrrolo[2,3-b]pyridine core with various substituents, including carboxylic acid functionalities, under mild acidic conditions.
  • Palladium-catalyzed cross-coupling offers a versatile platform for introducing aryl and other functional groups, which can be subsequently transformed into carboxylic acids or propenyl derivatives. This method is well-documented for its applicability in medicinal chemistry.
  • Biological evaluations of synthesized derivatives demonstrate that structural modifications at the 1-position, such as the 2-propen-1-yl group, can significantly influence kinase inhibition potency, underscoring the importance of synthetic precision.
  • Purification techniques such as silica gel chromatography and ion exchange resin treatment are crucial for obtaining high-purity compounds suitable for biological testing.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)- involves its interaction with FGFRs. By binding to these receptors, the compound inhibits their activation and subsequent signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways. This inhibition leads to reduced cell proliferation, migration, and angiogenesis, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs, focusing on substituents, molecular formulas, and synthesis yields:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Yield (%) Key Properties/Applications References
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid None (parent compound) C₈H₆N₂O₂ 162.15 N/A Precursor for esters, halogenated derivatives
1-(2-Propen-1-yl)-1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid Allyl group at N1 C₁₁H₁₀N₂O₂ 202.21 N/A Enhanced reactivity for functionalization
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Chloro at C5, [2,3-c] isomer C₈H₅ClN₂O₂ 196.59 71 Bioactive intermediate
1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid Ethyl at N1, [2,3-c] isomer C₁₀H₁₀N₂O₂ 190.20 N/A Potential kinase inhibitor scaffold
Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate Methyl ester at C3 C₉H₈N₂O₂ 176.17 N/A Intermediate for drug synthesis
5-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester Bromo at C5, methyl ester, sulfonyl group C₁₆H₁₃BrN₂O₄S 409.25 N/A Electrophilic coupling partner

Key Comparative Insights

Electronic and Steric Effects
  • Allyl vs. Ethyl Substitution : The allyl group in the target compound introduces greater steric bulk and electron-rich character compared to the ethyl group in 1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid. This may influence binding affinity in biological systems or reactivity in Suzuki-Miyaura couplings .
  • Halogenation : Bromo (Br) and chloro (Cl) derivatives (e.g., 5-Bromo-2-methyl-1-(phenylsulfonyl)-..., 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) exhibit altered electronic profiles, making them suitable for halogen-bonding interactions in medicinal chemistry .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C₈H₇N₂O₂
  • Molecular Weight : 163.15 g/mol
  • CAS Number : 136818-50-3

Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, a study reported that certain derivatives demonstrated IC50 values in the nanomolar range against FGFR1, FGFR2, and FGFR3, indicating strong potential as anticancer agents .

Biological Activity

The compound shows a broad spectrum of biological activities:

  • Anticancer Activity :
    • FGFR Inhibition : Compounds derived from this scaffold have been shown to effectively inhibit FGFR signaling pathways, which are often overactivated in tumors. For example, compound 4h exhibited IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2 in vitro, leading to reduced proliferation and increased apoptosis in breast cancer cell lines (4T1) .
    • Cell Migration and Invasion : The same study noted significant inhibition of cell migration and invasion capabilities in treated cancer cells.
  • Antimicrobial Activity :
    • Some derivatives have demonstrated antimicrobial properties against various pathogens. The structural modifications on the pyrrolo[2,3-b]pyridine core appear to influence their efficacy against bacterial strains .
  • Neuropharmacological Effects :
    • Research has suggested potential applications in treating neurological disorders due to the ability of certain derivatives to cross the blood-brain barrier and modulate neurotransmitter systems .

Case Studies

Several studies have highlighted the biological activity of this compound:

StudyFindings
Demonstrated potent FGFR inhibition leading to reduced tumor cell proliferation and induced apoptosis in breast cancer models.
Explored the antimicrobial effects, showing efficacy against multiple bacterial strains.
Investigated neuropharmacological properties with promising results for CNS penetration and modulation of neural pathways.

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